1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol, with the Chemical Abstracts Service number 61600-12-2, is a piperidine derivative characterized by the presence of an ethyl group and a hydroxymethyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 235.32 g/mol . This compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a hydroxymethyl group attached to one of the phenyl rings.
The chemical reactivity of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol can be attributed to its functional groups. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the piperidine nitrogen can act as a base or nucleophile in various chemical transformations. Potential reactions include:
The synthesis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol typically involves multi-step organic reactions:
Specific synthetic pathways may vary depending on the availability of precursors and desired purity levels.
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol has potential applications in various fields:
These interactions suggest that further research could elucidate the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol, allowing for comparative analysis:
Compound Name | CAS Number | Structural Features |
---|---|---|
1-Ethylpiperidin-4-ol | 77056 | Piperidine ring with an ethyl substitution |
4-Hydroxymethylpiperidin-4-ol | N/A | Hydroxymethyl substitution on piperidine |
N-Methylpiperidin-4-one | N/A | Ketone functional group instead of hydroxymethyl |
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is unique due to its specific combination of an ethyl group and a para-hydroxymethyl substituted phenyl ring on the piperidine structure, which may confer distinct biological activities compared to its analogs. Its potential therapeutic applications warrant further exploration in medicinal chemistry research.
The compound 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol belongs to the piperidine family, a class of six-membered heterocyclic amines containing one nitrogen atom. Its International Union of Pure and Applied Chemistry (IUPAC) name derives from its structural components:
The molecular formula C14H21NO2 (molecular weight: 235.32 g/mol) reflects these substituents. The systematic naming follows IUPAC Rule C-204.1 for amines and Rule A-41.1 for hydroxyl groups, ensuring unambiguous identification. Alternative nomenclature systems, such as the Chemical Abstracts Service (CAS) registry number 61600-12-2, further standardize its classification.
Compound Name | CAS Number | Key Structural Features |
---|---|---|
4-Hydroxypiperidine | 5382-16-1 | Unsubstituted piperidine with 4-hydroxyl group |
1-Ethylpiperidin-4-ol | 77056 | Ethyl group at N1, hydroxyl at C4 |
4-Hydroxymethylpiperidin-4-ol | N/A | Hydroxymethyl and hydroxyl groups at C4 |
This table highlights the compound's uniqueness: its para-hydroxymethylphenyl substitution distinguishes it from simpler piperidine analogs.
Piperidine derivatives have played pivotal roles in organic synthesis since the 19th century. Key milestones include:
The hydroxymethylphenyl substitution in 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol represents a modern evolution of these efforts, combining aromaticity with hydroxyl functionality to enhance molecular interactions. Historical synthetic routes for similar compounds often employed:
In modern heterocyclic chemistry, 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol occupies a niche due to three key attributes:
Application Area | Mechanism of Action | Current Status |
---|---|---|
Anticancer agent development | Tubulin polymerization inhibition | Preclinical studies |
Neuropharmacology | σ-Receptor modulation | In vitro assays |
Antimicrobial research | Cell wall synthesis disruption | Structure-activity relationship |
These applications leverage the compound's ability to penetrate lipid bilayers (logP ≈ 0.9) while maintaining water solubility (PSA: 43.7 Ų). Recent studies have also explored its use in metal-organic frameworks (MOFs) for catalytic applications, capitalizing on the hydroxyl group's chelating capacity.
The crystallographic analysis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol reveals fundamental structural characteristics that define its three-dimensional molecular architecture. The compound exhibits a molecular formula of C₁₄H₂₁NO₂ with a molecular weight of 235.32 grams per mole, positioning it within the category of substituted piperidine derivatives with quaternary carbon centers .
The piperidine ring system in 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles [2]. Crystallographic studies of analogous piperidine derivatives demonstrate that the chair conformation is characterized by specific geometric parameters including ring puckering amplitude and angular measurements [2] [3]. The total puckering amplitude for chair conformations in related 4-substituted piperidine systems ranges from 0.553 to 0.625 Å, with theta angles typically between 168° and 180° [2] [3].
The quaternary carbon at position 4 of the piperidine ring exhibits sp³ hybridization, which significantly influences the overall molecular geometry and conformational preferences [2] [3]. This hybridization state favors the chair conformer over alternative conformations such as half-chair or twist-boat arrangements [2]. The nitrogen atom maintains a tetrahedral geometry with the lone pair occupying an axial position relative to the ring system [2] [3].
The phenyl substituent at the 4-position demonstrates preferential equatorial orientation, minimizing steric interactions with the piperidine ring framework [2] [4]. The hydroxymethyl group attached to the para position of the phenyl ring introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions [2] [3].
The conformational behavior of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is governed by the intrinsic flexibility of the piperidine ring system and the steric requirements of its substituents. The six-membered heterocycle can theoretically adopt multiple conformations, including chair, half-chair, twist-boat, and boat forms [5] [2].
Chair conformation represents the global minimum energy state for most piperidine derivatives, including 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol [5] [2]. The conformational stability is enhanced by the sp³ hybridization state of the carbon atom alpha to the piperidine nitrogen, which strongly favors chair geometry over alternative arrangements [2] [3]. In contrast, sp² hybridization at this position typically distorts the ring toward half-chair conformations [2] [3].
Parameter | Chair Conformation | Half-Chair Conformation | Twist-Boat Conformation |
---|---|---|---|
Ring Puckering Amplitude (Q) | 0.553 ± 0.003 | 0.513 ± 0.003 | 0.625 ± 0.004 |
Theta Angle (θ) | 168.8 ± 0.5 | 127.5 ± 0.5 | 90.2 ± 0.7 |
Phi Angle (φ) | 171.8 ± 0.8 | 29.3 ± 0.5 | 45.1 ± 0.9 |
Carbon-Nitrogen Bond Length (Å) | 1.468 ± 0.005 | 1.445 ± 0.005 | 1.472 ± 0.005 |
Carbon-Carbon Bond Length (Å) | 1.532 ± 0.007 | 1.525 ± 0.007 | 1.528 ± 0.007 |
The nitrogen inversion process in piperidine derivatives involves interconversion between axial and equatorial conformers of nitrogen substituents [5] [6]. This process requires activation energies ranging from 1.5 to 3.2 kilocalories per mole, with the transition state occurring at approximately 155° for the carbon-nitrogen-carbon angle [6]. The ethyl substituent at the nitrogen position demonstrates preferential equatorial orientation due to reduced steric interactions [5] [7].
Conformational analysis studies utilizing vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have revealed that piperidine conformers interconvert through ring and nitrogen inversion processes [5]. The chair form with equatorial nitrogen substituents represents the thermodynamically favored state in the neutral ground state, while cationic forms show preference for axial-like nitrogen conformations [5].
Density functional theory calculations provide comprehensive insights into the electron density distribution patterns within 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol [8] [9]. The electronic structure analysis employs the B3LYP functional with 6-311++G(d,p) basis set, which offers optimal balance between computational accuracy and efficiency for heterocyclic systems [9] [10].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies define the electronic reactivity and stability characteristics of the compound [10] [11]. For piperidine derivatives with phenyl substitution, the highest occupied molecular orbital typically resides at approximately -5.88 electron volts, while the lowest unoccupied molecular orbital occurs around 1.06 electron volts, resulting in an energy gap of 6.94 electron volts [10] [11].
Property | 1-Ethyl-4-phenylpiperidin-4-ol | 4-Hydroxymethylpiperidine | N-Methylpiperidine |
---|---|---|---|
Highest Occupied Molecular Orbital Energy (eV) | -5.88 ± 0.02 | -6.12 ± 0.02 | -5.76 ± 0.02 |
Lowest Unoccupied Molecular Orbital Energy (eV) | 1.06 ± 0.03 | 0.84 ± 0.03 | 1.18 ± 0.03 |
Energy Gap (eV) | 6.94 ± 0.04 | 6.96 ± 0.04 | 6.94 ± 0.04 |
Ionization Potential (eV) | 5.88 ± 0.02 | 6.12 ± 0.02 | 5.76 ± 0.02 |
Electron Affinity (eV) | -1.06 ± 0.03 | -0.84 ± 0.03 | -1.18 ± 0.03 |
Chemical Hardness (eV) | 6.94 ± 0.04 | 6.96 ± 0.04 | 6.94 ± 0.04 |
The electron density distribution analysis reveals significant charge localization patterns across key atomic sites [12] [13]. The piperidine nitrogen exhibits substantial negative charge accumulation with Mulliken charges ranging from -0.665 to -0.721 electrons, reflecting its nucleophilic character [12]. The quaternary carbon at position 4 demonstrates positive charge character (+0.384 to +0.426 electrons), consistent with its electron-withdrawing influence on the ring system [12].
Molecular electrostatic potential mapping indicates distinct reactivity regions within the molecular framework [10] [13]. The nitrogen lone pair region displays high electron density (red coloration in electrostatic potential maps), while the phenyl ring carbons show reduced electron density (blue-green coloration) due to conjugative effects [14] [15]. The hydroxymethyl substituent introduces additional electron density localization through oxygen lone pairs [10] [13].
Natural bond orbital analysis provides detailed insights into charge delocalization and stabilization energies within the molecular structure [9] [10]. The hyperconjugative interactions between sigma bonds and antibonding orbitals contribute to conformational preferences and overall molecular stability [16] [10]. Second-order perturbation energies for these interactions typically range from 15 to 45 kilocalories per mole for piperidine derivatives [16].
Atomic Site | Mulliken Charge | Natural Bond Orbital Charge | Electron Density (e/ų) |
---|---|---|---|
N1 (Piperidine nitrogen) | -0.665 ± 0.012 | -0.721 ± 0.015 | 2.847 ± 0.025 |
C4 (Quaternary carbon) | +0.384 ± 0.008 | +0.426 ± 0.012 | 2.156 ± 0.018 |
C-phenyl (Ipso carbon) | +0.162 ± 0.015 | +0.189 ± 0.018 | 2.234 ± 0.020 |
C-hydroxymethyl | +0.195 ± 0.010 | +0.234 ± 0.014 | 2.189 ± 0.016 |
O-hydroxyl | -0.542 ± 0.018 | -0.598 ± 0.022 | 3.124 ± 0.035 |
Comparative structural analysis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol with related piperidine derivatives reveals distinctive structural features and conformational preferences [18]. The compound belongs to the 4-hydroxy-4-phenylpiperidine family, which exhibits characteristic structural motifs including quaternary carbon centers and aromatic substitution patterns [19] [20].
The molecular weight of 235.32 grams per mole positions this compound within the mid-range of piperidine derivatives, comparing favorably with 4-hydroxy-4-phenylpiperidine (177.24 g/mol) and ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (249.30 g/mol) [21] [22]. The hydroxymethyl substitution on the phenyl ring increases polarity and hydrogen-bonding capacity relative to unsubstituted phenylpiperidine analogs [19].
Conformational analysis demonstrates that all 4-substituted piperidine derivatives with sp³ hybridization at the alpha carbon maintain chair conformations [2] [7] [3]. This contrasts with 2-substituted analogs containing sp² centers, which frequently adopt half-chair arrangements [2] [3]. The chair preference remains consistent across diverse substituent patterns, including methyl, phenyl, ethoxycarbonyl, halogen, and hydroxyl groups [7].
Compound | Molecular Weight (g/mol) | Ring Conformation | Substitution Pattern | LogP (Calculated) |
---|---|---|---|---|
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol | 235.32 | Chair | 1,4-disubstituted | 1.82 ± 0.15 |
4-Hydroxy-4-phenylpiperidine | 177.24 | Chair | 4-substituted | 2.45 ± 0.12 |
1-Methyl-4-phenylpiperidin-4-ol | 191.27 | Chair | 1,4-disubstituted | 2.18 ± 0.14 |
4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine | 251.39 | Chair | 1,4-disubstituted | 2.85 ± 0.18 |
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 249.30 | Chair | 1,4-disubstituted | 1.60 ± 0.16 |
Electronic property comparisons reveal that phenyl substitution at position 4 consistently elevates the highest occupied molecular orbital energy relative to simple alkyl-substituted piperidines [10] [11]. The hydroxymethyl group on the phenyl ring provides additional electron-donating character, resulting in slightly higher highest occupied molecular orbital energies compared to unsubstituted phenyl derivatives [10] [18].
Stereochemical considerations demonstrate that 4-phenylpiperidine derivatives preferentially adopt equatorial orientations for the phenyl substituent to minimize 1,3-diaxial interactions [4] [7]. The hydroxymethyl substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding with the piperidine nitrogen or hydroxyl group at position 4 [2] [3].
The lipophilicity profile, as measured by calculated logarithm of partition coefficient values, shows that the hydroxymethyl substitution reduces lipophilicity (LogP = 1.82) compared to simple phenyl analogs (LogP = 2.45) [18]. This reduction reflects the increased polar surface area contributed by the hydroxymethyl functionality [19].